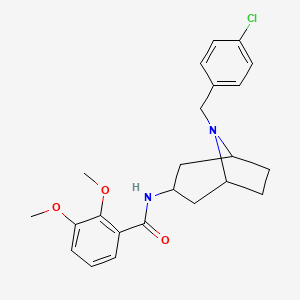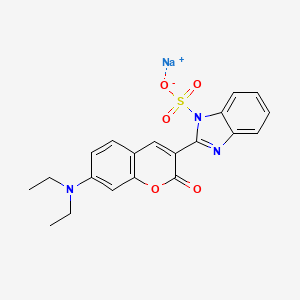
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNII-FT9Y34W9UL, also known as Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate, is a chemical compound with the molecular formula C20H18N3O5S.Na and a molecular weight of 435.43 . This compound is characterized by its achiral nature and lack of defined stereocenters . It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate involves several steps. The synthetic route typically includes the reaction of 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid with 1H-benzimidazole-2-sulfonic acid in the presence of a suitable base to form the desired product . The reaction conditions often require controlled temperature and pH to ensure the formation of the compound with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve efficient yield and cost-effectiveness .
Análisis De Reacciones Químicas
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH ranges to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate can be compared with other similar compounds, such as:
- Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazole-4-sulfonate
- Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazole-5-sulfonate
These compounds share similar structural features but differ in the position of the sulfonate group on the benzimidazole ring. The unique positioning of the sulfonate group in Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
70267-73-1 |
|---|---|
Fórmula molecular |
C20H18N3NaO5S |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]benzimidazole-1-sulfonate |
InChI |
InChI=1S/C20H19N3O5S.Na/c1-3-22(4-2)14-10-9-13-11-15(20(24)28-18(13)12-14)19-21-16-7-5-6-8-17(16)23(19)29(25,26)27;/h5-12H,3-4H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
XYDFUNYLDFBVMI-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


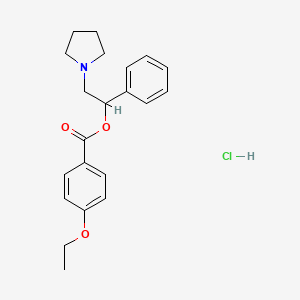
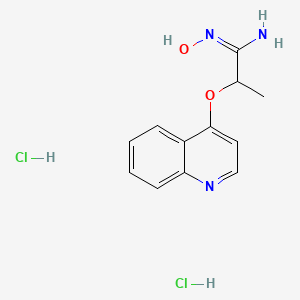


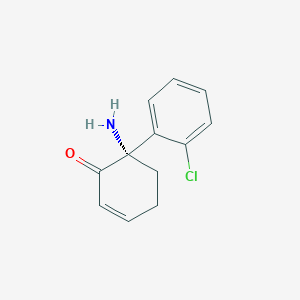
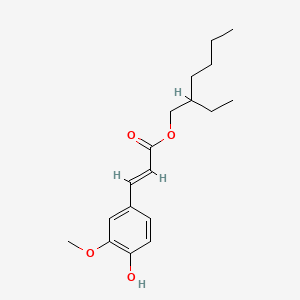
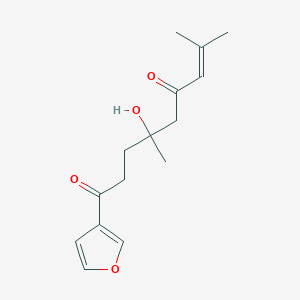


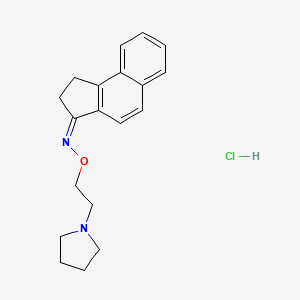
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

